Hdac-IN-1
Overview
Description
“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .
Chemical Reactions Analysis
Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .Scientific Research Applications
Cancer Therapy
Hdac-IN-1, as a class of Histone Deacetylase Inhibitors (HDACi), has significant applications in cancer therapy. These compounds target genetic and epigenetic changes in DNA that are crucial in cancer development and tumor progression. HDACi like Hdac-IN-1 are used as antineoplastic agents, particularly in combination with standard chemotherapeutic drugs, demonstrating promising effects in both preclinical and clinical studies against various cancers (Suraweera, O'Byrne & Richard, 2018).
Cardiovascular Research
Hdac-IN-1 has been studied for its potential impact on cardiovascular diseases. Although primarily used in oncology, HDACi's role in cardiovascular diseases is gaining attention. Some studies suggest beneficial effects in preclinical models of cardiovascular diseases, though concerns about cardiac toxic effects have been raised (Schiattarella et al., 2016).
Immunology and Inflammation
HDACs are key regulators in immune responses. HDACi like Hdac-IN-1 are therapeutic in several inflammatory diseases but may exacerbate others, such as atherosclerosis. The contrasting effects could be due to distinct roles of individual HDACs in immune responses, suggesting Hdac-IN-1's potential in immunological applications (Shakespear et al., 2011).
Diabetic Kidney Disease
HDACi, including Hdac-IN-1, are being investigated for their renoprotective effects in diabetic kidney disease. HDACs affect cellular function through epigenetic and non-epigenetic means, and HDACi have shown potential in improving outcomes in experimental diabetic kidney disease (Hadden & Advani, 2018).
Central Nervous System Disorders
HDACi are considered for treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Their broad spectrum of actionand ability to influence gene expression and cellular pathways offer potential therapeutic benefits in these disorders. However, the challenge lies in the broad spectrum of action of current HDAC inhibitors, which may cause various side effects, highlighting the need for more specific therapies (Janssen et al., 2010).
Psychiatric and Neurological Conditions
HDAC inhibitors, including Hdac-IN-1, have shown promise in the treatment of psychiatric and neurological conditions such as depression and anxiety. Their role in modulating gene expression and epigenetic regulation has been explored in studies evaluating their antidepressant-like properties and potential in improving cognitive functions (Martínez-Pacheco et al., 2020).
Combating Cancer Stem-Like Cells
Recent studies on Hdac-IN-1 and similar HDAC inhibitors have focused on targeting cancer stem-like cells, a crucial factor in cancer therapy. These inhibitors have shown potential in disrupting the formation of cancer-supporting enzyme complexes and reducing tumor growth significantly in animal models, suggesting their efficacy against cancer stem-like cells (Wang et al., 2019).
Epigenetic Regulation in Immune System
HDAC inhibitors are known to have significant impacts on the immune system, which has applications in cancer therapy and inflammatory diseases. By modulating gene expression and affecting nonhistone proteins, they offer a new therapeutic approach to regulate the immune response and its implications in various diseases (Hull, Montgomery & Leyva, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
Record name | MC1568 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hdac-IN-1 | |
CAS RN |
852475-26-4 | |
Record name | MC1568 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.